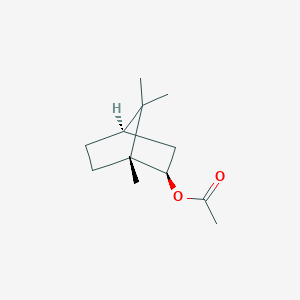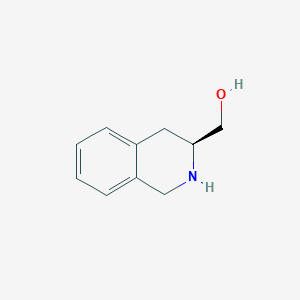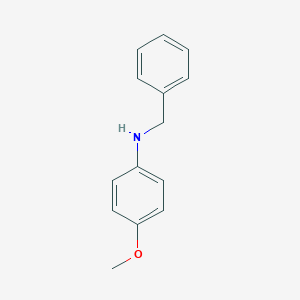
N-Benzyl-4-methoxyaniline
Vue d'ensemble
Description
N-Benzyl-4-methoxyaniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is also known by other names such as N-Benzyl-p-anisidine and Benzenemethanamine .
Synthesis Analysis
N-Benzyl-4-methoxyaniline can be synthesized from 4-methoxyaniline. Four Schiff bases were synthesized from benzaldehydes with Br and OMe. The corresponding N-benzylanilines and their derivatives were obtained from reductions (by NaBH4) and substitutions (by acyl and tosyl chlorides) of these bases .Molecular Structure Analysis
The InChI code for N-Benzyl-4-methoxyaniline is1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 . The Canonical SMILES structure is COC1=CC=C(C=C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
N-Benzyl-4-methoxyaniline is a solid with a melting point between 50 - 55 degrees Celsius . It has a topological polar surface area of 21.3 Ų .Applications De Recherche Scientifique
N-Benzyl-4-methoxyaniline
is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 . The compound is solid in physical form and has a melting point between 48°C to 50°C .
Synthesis of Other Compounds
N-Benzyl-4-methoxyaniline can be used as a starting material in the synthesis of other compounds. For example, it can be synthesized from 4-Bromoanisole and Benzylamine . However, the specific details of this synthesis process are not provided in the source.
Ultrasound-Assisted Solventless Synthesis of Amines
N-Benzyl-4-methoxyaniline can be used in the ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides . This method is described as a facile, efficient, and environmentally friendly method towards N-alkylated amines . Aldehydes are formed in situ by oxidation of organic halides with N-methylmorpholine N-oxide (NMO), followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system . This procedure enables N-alkylated amines to be prepared in good to excellent yields with high selectivity of the monoalkylation .
Diastereoselective and Enantioselective Synthesis
N-Benzyl-4-methoxyaniline can potentially be used in the diastereoselective and enantioselective synthesis of CF3-substituted azoridines . However, the specific details of this synthesis process are not provided in the source.
Preparation of 4-Organoselenium-Quinolines
N-Benzyl-4-methoxyaniline can be used to prepare 4-organoselenium-quinolines through a multi-component Povarov reaction with ethyl glyoxylate and ethynyl (phenyl)selane, catalyzed by Yb (OTf) 3 . Again, the specific details of this synthesis process are not provided in the source.
Synthesis of N-Benzyl-N-(4,5-Dihydro-1H-Imidazol-2-Ylmethyl)-P-Anisidine
N-Benzyl-4-methoxyaniline can be used in the synthesis of N-Benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-p-anisidine . However, the specific details of this synthesis process are not provided in the source.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-methoxyaniline | |
CAS RN |
17377-95-6 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

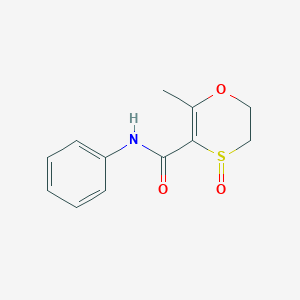
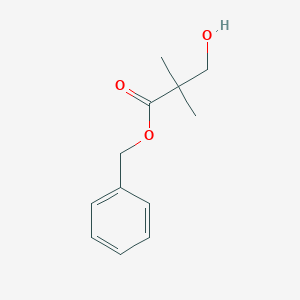
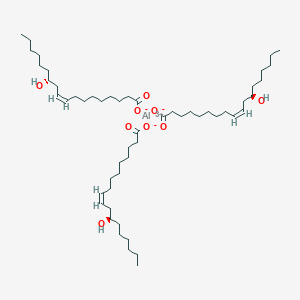
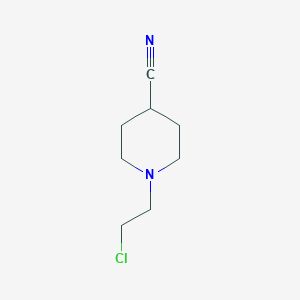
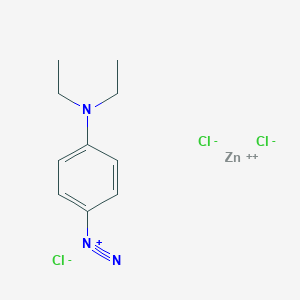
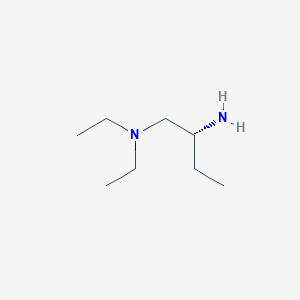
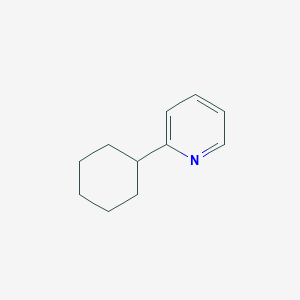
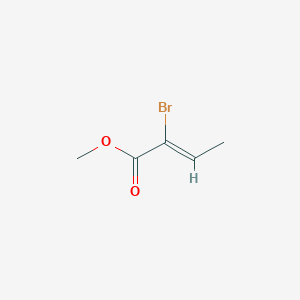
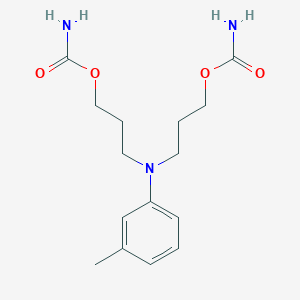
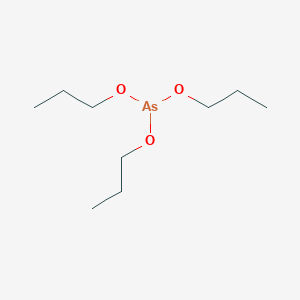

![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
